Calpastatin Peptide B27-WT

Description

Overview of Calcium-Dependent Cysteine Proteases

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. rcsb.org Discovered in 1964, they are found in nearly all eukaryotes and some bacteria. jst.go.jpnih.gov These enzymes are often referred to as "modulator proteases" because they act to transform or modify the structures and activities of their substrates. jst.go.jp The human genome contains 15 genes that encode proteins with a calpain-like protease domain. jst.go.jpnih.gov

The calpain family is extensive, with members classified as either "classical" or "non-classical". nih.gov The best-characterized members are the ubiquitous classical calpains: calpain-1 (μ-calpain) and calpain-2 (m-calpain). rcsb.orgoncotarget.com These are heterodimers, each composed of a large catalytic subunit (80 kDa) and a common small regulatory subunit (30 kDa). nih.govresearchgate.net

The large subunit contains several domains:

Domain I: An N-terminal domain.

Domain II: A conserved cysteine protease domain.

Domain III: A C2-like domain (C2L).

Domain IV: A penta-EF-hand (PEF) domain, which is calcium-binding. spandidos-publications.com

Other calpain family members are often tissue-specific, such as calpain-3 (p94), which is found in skeletal muscle and possesses unique structural features and activation mechanisms. spandidos-publications.com

Table 1: Major Calpain Family Members This is an interactive table. You can sort and filter the data.

| Name | Other Names | Subunit Composition | Calcium Sensitivity | Expression |

|---|---|---|---|---|

| Calpain-1 | µ-calpain | Heterodimer (CAPN1, CAPNS1) | Micromolar (µM) | Ubiquitous |

| Calpain-2 | m-calpain | Heterodimer (CAPN2, CAPNS1) | Millimolar (mM) | Ubiquitous |

| Calpain-3 | p94 | Monomer (CAPN3) | Nanomolar (nM) to Micromolar (µM) | Skeletal Muscle |

The activity of calpains is tightly controlled within the cell through several mechanisms to prevent unwanted proteolysis. frontiersin.org

Calcium Concentration: Calpain activation is fundamentally dependent on intracellular calcium levels. frontiersin.org Under resting conditions, low calcium concentrations keep the enzymes inactive. frontiersin.org A rise in intracellular calcium, often localized and transient, triggers their activation. frontiersin.orgtaylorfrancis.com

Translocation: In response to calcium signals, calpains can move from the cytosol to intracellular membranes, such as the plasma membrane. frontiersin.orgtaylorfrancis.com This translocation can be a prerequisite for activation, as association with phospholipids (B1166683) can lower the calcium requirement for activity. taylorfrancis.com

Post-Translational Modifications: Phosphorylation is a key regulatory mechanism. For instance, phosphorylation of calpastatin, the endogenous inhibitor, can abolish its interaction with calpain, thereby promoting calpain activity. mdpi.com

Endogenous Inhibition: The primary mechanism for inhibiting calpain activity is through its specific, endogenous inhibitor, calpastatin. mdpi.comnih.gov

Identification and Derivation of Calpastatin Peptide B27-WT

Given the therapeutic potential of inhibiting uncontrolled calpain activity, researchers have focused on developing potent inhibitors. nih.govanaspec.com This led to the identification of smaller, active fragments of calpastatin.

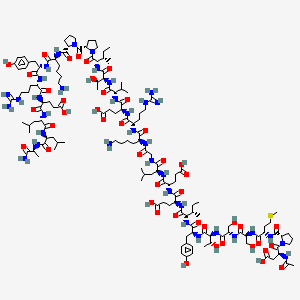

This compound is a 27-residue synthetic peptide derived from subdomain B of the first inhibitory domain (domain 1) of human calpastatin. nih.govnih.gov Its sequence is Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2. nih.gov This peptide was identified as a potent inhibitor of both µ-calpain and m-calpain. nih.govanaspec.com Research into its structure-activity relationship has identified specific "hot spots" within the peptide sequence, particularly the residues Leu(11)-Gly(12) and Thr(17)-Ile(18)-Pro(19), which are critical for its inhibitory function. nih.gov These findings are instrumental in understanding the molecular details of calpain inhibition and in designing novel therapeutic agents. nih.gov

Table 2: Properties of this compound This is an interactive table. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Name | This compound | nih.govnih.gov |

| Origin | Derived from subdomain 1B of human calpastatin | nih.gov |

| Length | 27 amino acid residues | nih.govnih.gov |

| Sequence | Ac-DPMSSTYIEELGKREVTIPPKYRELLA-NH2 | nih.gov |

| Molecular Formula | C140H227N35O44S | eurogentec.com |

| Molecular Weight | 3177.6 g/mol | nih.gov |

| Function | Potent inhibitor of calpain-1 (µ-calpain) and calpain-2 (m-calpain) | nih.govnih.gov |

Origin of this compound from Calpastatin Subdomain 1B

This compound is a synthetically derived peptide that originates from the natural calpain inhibitor, calpastatin. nih.gov Specifically, it is a 27-residue peptide whose sequence corresponds to a segment within the first inhibitory domain (domain 1) of human calpastatin. nih.govsigmaaldrich.com This domain is recognized as having the most potent inhibitory activity among the four repetitive domains of calpastatin. ptbioch.edu.pl The peptide is derived from subdomain 1B of these repetitive domains. nih.govanaspec.com

The primary amino acid sequence of this compound is a key determinant of its function. nih.gov

| Property | Description | Source |

| Peptide Name | This compound | nih.gov |

| Origin | Subdomain 1B of human calpastatin | nih.govanaspec.com |

| Length | 27 amino acid residues | nih.gov |

| Sequence | DPMSSTYIEELGKREVTIPPKYRELLA | nih.govanaspec.com |

Historical Context of its Characterization as a Potent Calpain Inhibitor

This compound was identified and characterized as a potent inhibitor of both µ-calpain and m-calpain. nih.govsigmaaldrich.com Its development was part of the effort to understand the molecular basis of calpain inhibition by calpastatin and to create specific inhibitors for research and therapeutic purposes. nih.govtandfonline.com Research has demonstrated that this 27-amino acid peptide effectively mimics the inhibitory function of the parent calpastatin molecule. sigmaaldrich.com

Early studies established that the peptide strongly inhibits calpain I and calpain II, with a reported IC₅₀ value of 20 nM for purified rabbit calpain II. sigmaaldrich.comsigmaaldrich.com A significant aspect of its characterization is its high specificity; it does not inhibit other types of proteases such as the cysteine protease papain or the serine protease trypsin. sigmaaldrich.comnih.gov

Further detailed research into the structure-activity relationship of B27-WT has provided significant insights into its inhibitory mechanism. nih.gov Through techniques like beta-alanine (B559535) scanning mutagenesis, researchers have identified specific "hot spots" within the peptide's sequence that are critical for its inhibitory function. nih.gov These critical regions are clustered around Leu(11)-Gly(12) and Thr(17)-Ile(18)-Pro(19). nih.gov Studies showed that mutation of any of the key residues within these hot spots resulted in a dramatic loss of inhibitory activity, highlighting the importance of both the amino acid side chains and the peptide backbone conformation for effective calpain inhibition. nih.gov This information is crucial for understanding the concerted action of these regions in binding to and inhibiting calpain. nih.gov

Research Findings on this compound

| Finding | Significance | Source |

|---|---|---|

| Potency | Potent inhibitor of µ-calpain and m-calpain. | nih.gov |

| IC₅₀ | 20 nM for purified rabbit calpain II. | sigmaaldrich.comsigmaaldrich.com |

| Specificity | Does not inhibit papain or trypsin. | sigmaaldrich.comnih.gov |

| Critical Residues | "Hot spots" at Leu(11)-Gly(12) and Thr(17)-Ile(18)-Pro(19) are essential for inhibitory activity. | nih.gov |

| Mechanism | The specific conformation of the peptide backbone in the hot spot regions is required for inhibitory function. | nih.gov |

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151)/t74-,75-,76-,77+,78+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,110-,111-,112-,113-,114-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJCOYBPXOBJMU-HSQGJUDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H230N36O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3177.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79079-11-1 | |

| Record name | Calpastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079079111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Architecture and Structural Determinants of Calpastatin Peptide B27 Wt Activity

Primary Sequence Analysis and Functional Motifs of Calpastatin Peptide B27-WT

The primary amino acid sequence of this compound is fundamental to its inhibitory function, containing specific motifs and critical residues that are indispensable for its interaction with calpain.

Amino Acid Sequence and Critical Residue Identification

The complete amino acid sequence of this compound is as follows:

Systematic mutagenesis studies, such as alanine (B10760859) scanning, have been instrumental in identifying residues that are critical for the inhibitory potency of this compound. These studies have revealed that the side chains of specific amino acids play a crucial role in the peptide's interaction with calpain. Notably, Leucine (B10760876) at position 11 (Leu11) and Isoleucine at position 18 (Ile18) have been identified as paramount for the peptide's bioactivity. acs.org The hydrophobic nature of these residues is essential, as their side chains are believed to insert into corresponding hydrophobic pockets on the surface of the calpain molecule, thereby anchoring the peptide and facilitating inhibition. acs.org

Further investigations have highlighted the importance of two key regions, or "hot spots," for calpain binding: the Leu11-Gly12 dyad and the Thr17-Ile18-Pro19 triad (B1167595). acs.org Disruption of these regions through amino acid substitution leads to a significant reduction or complete loss of inhibitory activity.

Minimal Inhibitory Sequence Characterization

Truncation studies have been performed to determine the shortest peptide fragment of this compound that retains full inhibitory potency. Research has demonstrated that a 26-amino acid peptide, lacking the N-terminal Aspartic acid (Asp1), exhibits inhibitory activity comparable to the full-length 27-mer. acs.org The sequence of this minimal inhibitory peptide is MSSTYIEELGKREVTIPPKYRELL . acs.org This finding suggests that while the core sequence is essential, the very N-terminal residue may not be critical for the primary inhibitory mechanism. However, further truncations generally lead to a significant decrease in inhibitory efficacy, indicating that the majority of the peptide's length is required to maintain the correct conformation and present the key binding residues to calpain. Peptides with fewer than 13 amino acids from subdomain B show no inhibitory activity. nih.govresearchgate.net

Conformational States and Secondary Structural Elements of this compound

The inhibitory function of this compound is not solely dependent on its primary sequence but also on its three-dimensional structure upon binding to calpain.

Role of Specific Amino Acid Residues in Structural Integrity

In its unbound state in aqueous solution, this compound is intrinsically unstructured. nih.gov This inherent flexibility is a characteristic feature of calpastatin and its inhibitory domains. However, upon interaction with calpain in the presence of calcium ions (Ca2+), the peptide undergoes a significant conformational change, folding into a more ordered structure. nih.gov This induced-fit mechanism is crucial for its inhibitory activity.

Conformational Requirements for Inhibitory Function

The inhibitory function of this compound is critically dependent on its ability to adopt an α-helical conformation upon binding to calpain. nih.gov This binding-induced folding is a calcium-dependent process. nih.gov The formation of this secondary structure correctly positions the critical inhibitory residues to interact with the active site and other regions of the calpain molecule.

The transition from a disordered to an ordered state upon binding is accompanied by a significant decrease in the peptide's configurational entropy. nih.gov This entropic cost is overcome by the favorable enthalpic contributions from the specific interactions formed between the peptide and calpain, such as hydrogen bonds and hydrophobic interactions. The requirement for this specific helical conformation explains why shorter peptide fragments are often less effective or inactive; they may lack the necessary length and sequence to stably adopt and maintain this critical secondary structure upon binding.

Identification of "Hot Spots" for Calpain Binding and Inhibition

Research has identified specific regions within this compound that are particularly crucial for its high-affinity binding to and potent inhibition of calpain. These "hot spots" represent clusters of amino acid residues that contribute disproportionately to the binding energy.

Two primary hot spots have been characterized within the B27-WT sequence:

Leu11-Gly12: This region is a critical anchor point for the peptide. The side chain of Leu11 engages in significant hydrophobic interactions with a pocket on the calpain surface. acs.org The adjacent glycine (B1666218) residue provides local flexibility, which may be necessary to allow the leucine side chain to optimally orient itself for binding.

Thr17-Ile18-Pro19: This triad forms another crucial interaction site. The side chain of Ile18, similar to Leu11, is involved in essential hydrophobic interactions. acs.org The threonine and proline residues likely play roles in defining the peptide's backbone conformation, ensuring that Ile18 is presented correctly to its binding pocket on calpain.

The inhibitory mechanism of this compound is believed to involve a multi-pronged attachment to the calpain molecule. While subdomains A and C of the full-length calpastatin protein are thought to bind to the calmodulin-like domains of calpain, the B subdomain, from which B27-WT is derived, is proposed to interact with domain III of calpain and block substrate access to the active site. nih.govresearchgate.net The identified hot spots within the B27-WT peptide are the key determinants of this interaction. The simultaneous and cooperative binding of these hot spots to their respective sites on calpain results in the potent and specific inhibition of the enzyme's proteolytic activity.

Characterization of Leu11-Gly12 and Thr17-Ile18-Pro19 Regions

Research has identified two critical regions or "hot spots" within the this compound sequence that are paramount for its biological activity: the Leu11-Gly12 region and the Thr17-Ile18-Pro19 region. acs.org These clusters of amino acid residues are key to the peptide's ability to inhibit calpain effectively. acs.org

The region spanning from Glu10 to Lys13 is thought to adopt a loop-like conformation upon binding to calpain. acs.orguni-muenchen.de This conformational arrangement is considered important for the inhibitory function. acs.org The Leu11 and Gly12 residues are situated within this putative loop and are integral to the peptide's interaction with the enzyme. acs.orguni-muenchen.de

Table 1: Key Regions of this compound for Calpain Inhibition

| Region | Residues | Significance in Inhibition |

|---|---|---|

| First Hot Spot | Leu11-Gly12 | Part of a proposed loop-like structure essential for binding. |

| Second Hot Spot | Thr17-Ile18-Pro19 | Contributes to the binding affinity and specificity of the peptide. |

Contribution of Side Chains and Backbone Functionalities to Activity

The inhibitory activity of this compound is not solely dependent on the sequence of amino acids but is also critically influenced by the specific contributions of their side chains and backbone functionalities. acs.org The side chains of Leu11 and Ile18, in particular, have been identified as indispensable for effective calpain inhibition. acs.org

These hydrophobic side chains are believed to interact with corresponding hydrophobic pockets within the calpain molecule. acs.org It is the direct interaction involving the β- and γ-CH2 groups of the Leu11 and Ile18 side chains, respectively, that appears to be a significant factor in the peptide's inhibitory capacity, rather than just the general hydrophobicity or the degree of side chain branching. acs.org

Table 2: Contribution of Key Residue Side Chains to B27-WT Activity

| Residue | Side Chain Feature | Role in Calpain Inhibition |

|---|---|---|

| Leu11 | β-CH2 group | Direct interaction with hydrophobic pockets in calpain. |

| Ile18 | γ-CH2 group | Direct interaction with hydrophobic pockets in calpain. |

Computational and Modeling Approaches to this compound Structure

Computational and modeling techniques are invaluable tools for elucidating the three-dimensional structure of peptides like this compound and for understanding their dynamic behavior and interactions with their biological targets.

Homology Modeling and De Novo Structure Prediction

Homology modeling, or comparative modeling, is a computational method used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and the experimentally determined structure of a related homologous protein. nih.govyoutube.comscilit.com For a peptide like B27-WT, which is derived from a larger protein (calpastatin), homology modeling could be employed if a suitable template structure of a calpastatin domain in complex with calpain is available. nih.govnih.gov The process involves template selection, sequence alignment, model building, and model refinement and validation. nih.govyoutube.com

De novo structure prediction methods are utilized when there are no suitable homologous structures to serve as templates. researchgate.net These approaches predict the protein structure from the amino acid sequence alone, often using principles of physics and statistics to determine the most likely conformation. researchgate.net For a relatively short peptide like B27-WT, de novo methods could be employed to explore its conformational landscape and identify low-energy structures that may be biologically relevant. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of biomolecules, including peptides like this compound. acs.orgnih.govdtu.dk By simulating the movements of atoms over time, MD can provide insights into the flexibility of the peptide, the stability of its secondary structures, and the nature of its interactions with solvent and binding partners. acs.orgnih.govdtu.dk

For calpastatin-derived peptides, MD simulations have been used to investigate the propensity of the peptide to adopt specific conformations, such as the loop-like structure in the Glu10-Lys13 region, which is believed to be important for its inhibitory activity. acs.org These simulations can help to understand how the peptide pre-arranges itself into a conformation that is favorable for binding to calpain. acs.org The conformational ensembles generated from MD simulations can be analyzed to identify dominant structural states and the transitions between them, providing a more dynamic picture of the peptide's structure-function relationship. nih.govdtu.dk

Mechanism of Calpain Inhibition by Calpastatin Peptide B27 Wt

Specificity of Calpastatin Peptide B27-WT for Calpain Isoforms

A hallmark of this compound is its high degree of specificity for the major ubiquitous calpain isoforms, a characteristic inherited from its parent protein, calpastatin. This specificity is crucial for its function, ensuring that only the target proteases are inhibited.

This compound is a potent inhibitor of both μ-calpain (Calpain I) and m-calpain (Calpain II), the two best-characterized members of the calpain family. sigmaaldrich.com These isoforms are distinguished by their differing requirements for calcium activation, with μ-calpain being active at micromolar concentrations and m-calpain at millimolar concentrations. The peptide demonstrates potent inhibitory action against both, indicating that its binding is fundamental to the conserved catalytic machinery of these enzymes rather than the specific calcium-sensing domains. Research has quantified the inhibitory potency of this peptide, with one study reporting an IC₅₀ value of 20 nM for the inhibition of purified rabbit calpain II. sigmaaldrich.com While a precise IC₅₀ value for μ-calpain is not always cited in direct comparison, the peptide is consistently described as a potent inhibitor of both isoforms, reflecting the high sequence and structural homology within the active sites of Calpain I and II.

Table 1: Inhibitory Activity of this compound Against Calpain Isoforms

| Enzyme | Common Name | Inhibitory Potency (IC₅₀) |

|---|---|---|

| μ-Calpain | Calpain I | Potent Inhibition |

| m-Calpain | Calpain II | 20 nM |

The specificity of this compound is further highlighted by its lack of activity against other classes of proteases. Studies have explicitly shown that the peptide does not inhibit papain, a plant-derived cysteine protease, or trypsin, a serine protease. sigmaaldrich.com This demonstrates that the inhibitory mechanism is exquisitely tailored to the unique structural features of the calpain active site and not a general property of protease inhibition. This high selectivity makes this compound a specific tool for investigating calpain-mediated pathways without the confounding effects of off-target protease inhibition.

Table 2: Specificity Profile of this compound

| Protease | Class | Inhibition by B27-WT |

|---|---|---|

| μ-Calpain | Cysteine Protease | Yes |

| m-Calpain | Cysteine Protease | Yes |

| Papain | Cysteine Protease | No |

| Trypsin | Serine Protease | No |

Molecular Interactions at the Calpain-Calpastatin Peptide B27-WT Interface

The potent and specific inhibition of calpain by this compound is achieved through a series of precise molecular interactions that physically obstruct the enzyme's catalytic function.

Crystal structure analyses of calpain in complex with an inhibitory domain of calpastatin have provided a detailed view of the inhibitory mechanism. nih.gov Calpastatin's inhibitory subdomain B, from which the B27-WT peptide is derived, binds directly within the active site cleft of the activated calpain molecule. nih.govnih.gov The peptide acts as a "baitless" inhibitor, occupying the cleft in a substrate-like manner but structured in such a way that it is not cleaved. nih.gov It occupies both the prime and unprimed sides of the catalytic cleft, effectively preventing substrate access to the catalytic triad (B1167595) (Cys, His, Asn). nih.gov A key feature of this interaction is that the peptide chain traverses the active site but forms a unique loop that positions itself out and around the catalytic cysteine residue, thus avoiding proteolytic cleavage. nih.gov

While the B27-WT peptide itself is the core inhibitory region, its interaction is significantly strengthened in the context of the full calpastatin inhibitory domain by flanking subdomains known as A and C. These subdomains engage with calpain at sites distant from the active site, primarily through hydrophobic interactions. nih.gov Subdomain C binds to a hydrophobic site on domain VI of calpain, and subdomain A is thought to bind via similar interactions to domain IV. nih.gov These interactions anchor the inhibitory domain to the enzyme, increasing the local concentration and affinity of the inhibitory subdomain B for the active site. Although B27-WT can inhibit calpain on its own, the hydrophobic anchoring provided by the other subdomains in the native protein is crucial for achieving the full, high-affinity binding and potent inhibition characteristic of calpastatin. nih.gov

Allosteric and Non-Allosteric Modulatory Mechanisms

The inhibition of calpain by its native inhibitor calpastatin is a sophisticated process involving both direct competitive inhibition and allosteric modulation.

The core mechanism of this compound, representing subdomain B, is considered a form of competitive, non-allosteric inhibition. It physically binds to and blocks the active site, thereby directly competing with the substrate for access to the catalytic machinery. nih.gov Kinetic studies support this competitive nature. nih.gov The peptide does not bind to a distant regulatory site to induce a conformational change that inactivates the enzyme; rather, it acts as a steric plug.

However, in the context of the entire calpastatin inhibitory domain, a powerful allosteric modulatory mechanism is at play. The binding of subdomains A and C to the penta-EF-hand domains (IV and VI) of calpain, which are remote from the active site, does not in itself inhibit the enzyme. nih.gov Instead, these interactions act as allosteric potentiators. They anchor the full inhibitory domain to the calpain molecule, which dramatically increases the efficiency and affinity of subdomain B's binding to the active site. nih.gov Therefore, while the B27-WT peptide itself functions via a non-allosteric, competitive mechanism, its activity is naturally enhanced through an allosteric mechanism mediated by adjacent regions in the full-length calpastatin protein. This dual-mechanism ensures a highly specific, potent, and tightly regulated inhibition of calpain activity.

Conformational Changes Induced Upon Calpain Binding

In its free state in an aqueous solution, calpastatin and its constituent domains, including the region corresponding to B27-WT, are intrinsically unstructured or disordered. nih.gov This lack of a defined three-dimensional structure is a key characteristic of its regulatory function. Upon encountering a calcium-activated calpain molecule, the peptide undergoes a significant conformational transition. nih.gov

This "binding-induced folding" results in the B27-WT peptide adopting a more ordered α-helical conformation within the active site cleft of calpain. nih.gov This transition from a disordered coil to a structured helix is energetically favorable only in the context of the enzyme-inhibitor complex. The entropic cost of pre-forming this helix in solution would limit binding affinity; thus, the flexibility of the unbound peptide allows it to efficiently search for and adapt to the topography of the calpain active site, leading to a highly specific and tight-binding interaction.

Kinetic Characterization of this compound Inhibitory Activity

The interaction between this compound and calpain has been characterized through detailed enzyme kinetic studies, quantifying its potency and elucidating the nature of the inhibitor-protease interaction.

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of an inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity for the enzyme. Research has established this compound as a potent inhibitor of calpain, with reported IC50 values in the nanomolar range, indicating a high degree of potency. One study involving a calpastatin-based peptide reported an IC50 value of approximately 25 nM. researchgate.net Another source has cited a Ki value of 4.00 µM, although the specific experimental context may differ. dntb.gov.ua

| Parameter | Reported Value | Description |

|---|---|---|

| IC50 | ~25 nM | Concentration for 50% inhibition of calpain activity. researchgate.net |

| Ki | 4.00 µM | Inhibition constant, reflecting binding affinity. dntb.gov.ua |

Note: The reported values may vary depending on the specific calpain isoform (e.g., µ-calpain, m-calpain) and the assay conditions used.

Enzyme Kinetics Analysis of Inhibitor-Protease Interactions

Kinetic analyses have demonstrated that the inhibition of calpain by its B subdomain is competitive in nature. nih.gov Competitive inhibition occurs when the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. nih.govyoutube.com In the case of this compound, although it binds within the active site cleft, it is not cleaved like a typical substrate. Instead, it physically obstructs the substrate from accessing the catalytic residues of the enzyme. nih.gov

In a competitive inhibition model, the maximum velocity of the reaction (Vmax) remains unchanged because, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site. khanacademy.orgyoutube.com However, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction velocity is half of Vmax, is increased in the presence of a competitive inhibitor. nih.gov This indicates that a higher concentration of substrate is needed to achieve the same reaction rate, reflecting the inhibitor's competition for the active site. The competitive mechanism of B27-WT underscores its function as a direct blocker of calpain's proteolytic activity.

Cellular and Biochemical Roles of Calpastatin Peptide B27 Wt As a Research Probe

Impact on Calpain-Mediated Protein Turnover

Calpastatin Peptide B27-WT is instrumental in investigating the proteolytic functions of calpains, a family of calcium-dependent cysteine proteases. By inhibiting these enzymes, the peptide allows for the detailed study of their contribution to the degradation and turnover of various proteins, which is fundamental to numerous cellular functions.

Regulation of Proteolytic Pathways

The use of this compound as a research probe helps to elucidate the specific roles of calpains within the broader network of cellular proteolysis. Calpains are known to cleave a wide range of substrates, including cytoskeletal proteins, membrane receptors, and signaling molecules. Inhibition of calpain by B27-WT allows researchers to identify which proteolytic events are calpain-dependent. For instance, calpain activity is crucial for the disassembly of focal adhesion complexes through the cleavage of proteins like talin and paxillin, a process essential for cell migration. By applying B27-WT, scientists can stabilize these structures and study the consequences, thereby confirming calpain's role in this pathway. Calpain inhibition also allows for the study of its interplay with other major proteolytic systems, such as the ubiquitin-proteasome pathway.

Substrate Protection Studies in Cell-Free Systems

In vitro, or cell-free, systems provide a controlled environment to study the direct interaction between calpain and its substrates. This compound is a potent inhibitor in these assays, with a reported IC₅₀ value of 20 nM for purified rabbit calpain II. sigmaaldrich.com This high affinity and specificity make it an excellent tool for substrate protection studies. In such experiments, a purified substrate protein is incubated with active calpain in the presence and absence of B27-WT. The prevention of substrate cleavage in the presence of the peptide confirms that the protein is a direct target of calpain.

Kinetic and mutagenesis studies have further refined the understanding of B27-WT's inhibitory action. Research has identified critical amino acid residues clustered in two "hot spot" regions of the peptide (Leu¹¹-Gly¹² and Thr¹⁷-Ile¹⁸-Pro¹⁹) that are essential for its inhibitory function. nih.gov Mutation of any of these key residues leads to a dramatic loss of inhibitory activity, demonstrating the high specificity of the interaction. nih.gov

| Parameter | Value | Enzyme | Reference |

|---|---|---|---|

| IC₅₀ | 20 nM | Purified Rabbit Calpain II | sigmaaldrich.com |

| Peptide Region | Key Residues | Effect of Mutation | Reference |

|---|---|---|---|

| Hot Spot 1 | Leu¹¹-Gly¹² | Dramatic loss of inhibitory activity | nih.gov |

| Hot Spot 2 | Thr¹⁷-Ile¹⁸-Pro¹⁹ | Dramatic loss of inhibitory activity | nih.gov |

Modulation of Intracellular Signaling Pathways via Calpain Inhibition

By regulating the cleavage of key signaling proteins, calpains can profoundly influence intracellular communication networks. This compound serves as a critical probe to explore these regulatory roles.

Effects on Protein Kinase Cε Downregulation

This compound has been shown to block the downregulation of Protein Kinase Cε (PKCε). sigmaaldrich.com PKCε is a crucial signaling enzyme involved in cell growth and transformation. Certain stimuli can lead to its activation and subsequent degradation, a process mediated by calpain. In research settings, treating cells with a calpain inhibitor like N-acetyl-Leu-Leu-norleucinal (ALLN) leads to a significant increase in the levels of PKCε. nih.gov This finding supports the model where calpain is responsible for the degradation of PKCε, thereby suppressing certain transformation pathways. nih.gov The use of a highly specific inhibitor like B27-WT allows researchers to confirm that this effect is directly due to the inhibition of calpain and not other proteases.

Influence on General Cell Cycle Progression

Calpain activity is required for the normal progression of the cell cycle, particularly through the G1 phase. nih.govqiagen.com It influences the levels of key cell cycle regulators like cyclins and promotes the hyperphosphorylation of the retinoblastoma protein (pRb). nih.govqiagen.com The use of calpain inhibitors or the overexpression of the endogenous inhibitor calpastatin can arrest cells in the G1 phase. nih.gov For example, the calpain inhibitor ALLN has been observed to inhibit cell cycle progression at the G1/S border in CHO cells. cephamls.com By applying this compound, researchers can probe the specific contribution of calpain to these checkpoints, observing effects such as reduced pRb phosphorylation and decreased levels of cyclin A and cyclin D, which ultimately halts the cell cycle. nih.gov

Insights into Cellular Homeostasis and Dynamic Processes

The tightly regulated activity of calpains is essential for maintaining cellular balance and mediating dynamic events like cell movement. This compound is used to perturb this system, revealing the extent of calpain's involvement. A primary example is in cell motility, where calpain-mediated cleavage of cytoskeletal and focal adhesion proteins at the trailing edge of a migrating cell is necessary for detachment and forward movement. qiagen.commdpi.com The application of calpain inhibitors has been shown to impair this rear-end retraction, leading to restrained cell movement. mdpi.com Therefore, B27-WT can be used as a research probe to specifically dissect the role of calpain in the complex, multi-step process of cell migration, contributing to a deeper understanding of cellular dynamics.

Contribution to Cytoskeletal Remodeling Studies

The dynamic nature of the cytoskeleton is fundamental to cell motility, morphology, and division. Calpains are crucial regulators of these processes through the cleavage of various cytoskeletal and associated proteins. The use of calpain inhibitors, such as this compound, has been instrumental in elucidating the specific contributions of calpain to cytoskeletal remodeling.

Research utilizing calpastatin overexpression or pharmacological inhibitors has demonstrated that inhibiting calpain activity significantly impairs cell spreading and the formation of lamellipodia and filopodia. This inhibition leads to altered cell morphology and cytoskeletal structure. Calpains target several proteins to regulate cytoskeletal dynamics, including talin, ezrin, and paxillin. By cleaving these proteins, calpains facilitate the release and formation of new adhesions, a critical step in cell migration.

Studies have shown that specific calpain inhibitors can prevent the degradation of key cytoskeletal proteins. For instance, the inhibitors AK275 and AK295 have been shown to inhibit the calcium-mediated breakdown of neurofilament protein (NFP) in a dose-dependent manner. This protective effect underscores the role of calpain in neural cytoskeletal integrity.

Furthermore, calpains are involved in the regulation of microtubule detyrosination, a post-translational modification important for microtubule function. Inhibition of calpain activity leads to a significant decrease in the amount of detyrosinated microtubules, suggesting that calpain acts as an activator of the enzymes responsible for this modification.

| Research Area | Key Findings with Calpain Inhibition | Affected Proteins/Processes | Reference |

|---|---|---|---|

| Cell Spreading and Motility | Inhibition of lamellipodia and filopodia formation; impaired cell spreading. | Actin remodeling, talin, ezrin, paxillin | |

| Neurofilament Integrity | Dose-dependent inhibition of neurofilament protein degradation. | Neurofilament Protein (NFP) | |

| Microtubule Dynamics | Strong reduction in detyrosinated α-tubulin. | Tubulin detyrosination pathway |

Role in Membrane Fusion Research

Membrane fusion is a vital cellular process involved in events such as exocytosis, fertilization, and membrane repair. The calpain-calpastatin system is an important regulator of these fusion events. Calpain's role in membrane fusion is often linked to its ability to modify proteins that influence membrane dynamics.

In the context of membrane repair, calpains are activated by the influx of calcium following membrane damage. Research indicates that calpain activity is required for the resealing of membrane lesions. Inhibition of calpain prevents this resealing process, likely by hindering the membrane fusion events necessary for repair. For instance, in neutrophils, calpain activation is a key step for rapid cell flattening and the associated expansion of the plasma membrane, which is thought to occur through the unfurling of membrane wrinkles rather than the insertion of new membrane. Pharmacological inhibition of calpain prevents this normal cell flattening.

Calpastatin has been shown to inhibit not only the proteolytic activity of calpain but also its binding to cell membranes. Studies using calpastatin fragments have revealed that distinct domains of calpastatin are responsible for inhibiting proteolytic activity and membrane binding. This suggests a complex regulatory mechanism where calpastatin can modulate calpain's function at the membrane, a critical location for many fusion events.

| Process | Role of Calpain | Effect of Calpastatin/Inhibitors | Reference |

|---|---|---|---|

| Membrane Repair | Required for Ca²⁺-dependent resealing of membrane lesions. | Prevents resealing of membrane injuries. | |

| Neutrophil Spreading | Mediates the unfurling of plasma membrane wrinkles. | Prevents normal cell flattening and membrane expansion. | |

| Calpain-Membrane Interaction | Binds to cell membranes, a key step for its activation and function. | Inhibits the binding of calpain to cell membranes via a distinct regulatory site. |

Research into Apoptosis-Related Pathways (as a tool to study calpain's role)

Apoptosis, or programmed cell death, is a complex process involving multiple proteolytic cascades. The interplay between the calpain and caspase systems has made it challenging to delineate their specific roles. The use of calpastatin as a specific inhibitor of calpain has been invaluable in dissecting these pathways.

Overexpression of calpastatin in neuronal cells has been shown to decrease calpain activation following an apoptotic stimulus. Interestingly, this led to an increase in caspase-3-like activity and an acceleration of apoptotic nuclear morphology, suggesting that in the early stages of apoptosis, calpain may down-regulate caspase activity. However, at later stages, calpain activity, facilitated by caspase-mediated degradation of calpastatin, contributes to plasma membrane disruption.

During apoptosis, calpastatin itself can be cleaved by both caspases and calpains. In various apoptotic systems, the native calpastatin protein is cleaved into smaller fragments. This cleavage can be prevented by caspase inhibitors, indicating that caspases can regulate calpain activity by degrading its inhibitor. This highlights a complex cross-talk between these two protease families.

By specifically inhibiting calpain, this compound allows researchers to investigate the direct consequences of calpain activity in the apoptotic cascade. For example, it can help determine which apoptotic events are directly mediated by calpain and which are downstream of caspase activation. This tool is crucial for understanding the hierarchical and interactive roles of different proteases in programmed cell death.

| Apoptotic Event | Observation with Calpastatin Overexpression/Use | Implication for Calpain's Role | Reference |

|---|---|---|---|

| Early Apoptosis | Decreased calpain activation, increased caspase-3-like activity, accelerated nuclear apoptosis. | Calpain down-regulates caspase-3-like activity and slows the progression of nuclear apoptosis. | |

| Late Apoptosis | Caspase-mediated degradation of overexpressed calpastatin. | Subsequent calpain activity contributes to plasma membrane disruption. | |

| Calpastatin Cleavage | Calpastatin is cleaved during apoptosis, a process preventable by caspase inhibitors. | Caspases may regulate calpain activity by cleaving its endogenous inhibitor. |

Regulation and Biogenesis of Calpastatin Peptide B27 Wt Functional Activity

Post-Translational Modifications Affecting Calpastatin (Parent Protein) and Peptide Activity

Post-translational modifications (PTMs) are critical for diversifying protein function and providing a rapid response to cellular stimuli. For calpastatin, these modifications directly influence its structure and ability to inhibit calpains, thereby regulating the activity of any derived peptides.

Phosphorylation is a key reversible PTM that plays a significant role in modulating calpastatin's inhibitory function. The addition or removal of phosphate (B84403) groups can alter the protein's conformation and its interaction with calpain.

Specific amino acid residues on calpastatin serve as targets for phosphorylation, and modification of these sites can significantly alter the protein's inhibitory capacity. Research has identified several key phosphorylation sites within the calpastatin protein.

Notably, Serine 351 (Ser-351) and Serine 633 (Ser-633) have been predicted as phosphorylation sites. oncotarget.com Phosphorylation at Ser-633, located within the C subdomain of an inhibitory domain, has been shown to block the inhibitory activity of calpastatin. oncotarget.comresearchgate.net This modification disrupts the calpastatin-calpain complex, leading to the activation of the calpain protease. oncotarget.com

Other identified phosphorylation sites include Serine 133 (Ser-133) and Threonine 135 (Thr-135), which are located in the non-inhibitory L-domain of the parent protein. nih.gov Studies have shown that phosphorylation at Ser-133 can enhance calpastatin's inhibitory effect on calpain by increasing the structural stability of the inhibitor. nih.govmdpi.com This stabilization is thought to protect calpastatin from degradation, thereby prolonging its inhibitory action. mdpi.com

| Phosphorylation Site | Location on Calpastatin | Associated Kinase | Impact on Inhibitory Activity |

|---|---|---|---|

| Serine 633 (Ser-633) | Inhibitory Domain (Subdomain C) | Casein Kinase 2 (CK2) | Decreases inhibitory activity by disrupting the calpastatin-calpain complex. oncotarget.comresearchgate.net |

| Serine 351 (Ser-351) | Inhibitory Domain | Casein Kinase 2 (CK2) (Predicted) | Predicted to decrease inhibitory activity. oncotarget.com |

| Serine 133 (Ser-133) | L-Domain (Non-inhibitory) | Protein Kinase A (PKA) | Enhances inhibitory activity by increasing structural stability. nih.govmdpi.com |

| Threonine 135 (Thr-135) | L-Domain (Non-inhibitory) | Protein Kinase A (PKA) | Associated with phosphorylation events that stabilize the protein. nih.gov |

The phosphorylation state of calpastatin is dynamically regulated by the opposing actions of protein kinases and phosphatases.

Kinases:

Casein Kinase 2 (CK2): This kinase has been identified as responsible for phosphorylating calpastatin at Ser-633. oncotarget.comresearchgate.net This action by CK2 serves to inhibit calpastatin's function, thereby promoting calpain activity. oncotarget.com

Protein Kinase A (PKA): PKA has been shown to catalyze the phosphorylation of calpastatin, including at the Ser-133 site. nih.govmdpi.com Unlike CK2-mediated phosphorylation, this event enhances calpastatin's inhibitory function by stabilizing its structure. mdpi.com

Phosphatases:

Alkaline Phosphatase (AP): In experimental settings, alkaline phosphatase has been used to dephosphorylate calpastatin. mdpi.com The removal of phosphate groups by AP was found to decrease the inhibitory capacity of calpastatin, leading to a higher rate of calpain activity. mdpi.com This underscores the principle that phosphorylation can be a positive regulator of calpastatin's inhibitory function at certain sites.

Beyond phosphorylation, other PTMs, particularly proteolysis, are crucial in regulating calpastatin's function.

Proteolysis: Calpastatin is a known substrate for the very enzyme it inhibits: calpain. Under conditions of prolonged or excessive calpain activation, calpastatin itself can be proteolytically degraded. mdpi.comnih.gov This cleavage serves as a feedback mechanism; as calpastatin levels decrease, calpain activity can proceed more freely. nih.gov This process of limited proteolysis is a key regulatory feature of the calpain-calpastatin system, ensuring that calpain activity is tightly controlled but can be sustained when necessary. frontiersin.org The stability and degradation rate of calpastatin, therefore, directly impact the availability and function of any derived peptides.

Amidation: While C-terminal amidation is a common PTM for many bioactive peptides that enhances stability and receptor binding, specific evidence for the amidation of Calpastatin Peptide B27-WT or the parent calpastatin protein is not extensively documented in the reviewed literature. However, it remains a potential modification that could influence peptide stability and efficacy.

Phosphorylation Events and Their Impact on Inhibitory Efficacy

Gene Expression and Differential Splicing of Calpastatin Isoforms

The biogenesis of calpastatin, and by extension its peptide derivatives, is fundamentally governed by the expression of the calpastatin gene (CAST). A single CAST gene gives rise to a remarkable diversity of protein isoforms through complex transcriptional regulation. nih.govresearchgate.net

This complexity arises from the use of multiple promoters and alternative splicing of the primary RNA transcript. bvsalud.orgresearchgate.net The human CAST gene, for instance, can produce various transcripts that differ in their 5' ends, leading to isoforms with distinct N-terminal L-domains. nih.govnih.gov These isoforms are often expressed in a tissue-specific manner. For example, four main types of transcripts have been identified, with Types I, II, and III being widely expressed, while Type IV is specific to the testis. nih.gov

The existence of multiple calpastatin isoforms has direct implications for the derivation of peptides like B27-WT. Since these isoforms differ in their non-inhibitory L-domains and potentially other regions due to alternative splicing, the pool of potential peptides that can be generated from the full-length proteins is diverse. nih.govresearchgate.net

The specific isoform from which a peptide is derived could influence its properties. Although the core inhibitory domains of calpastatin are highly conserved across isoforms, variations in flanking regions, resulting from alternative splicing, could affect the peptide's stability, conformation, and ultimate inhibitory potency. nih.gov Therefore, the transcriptional regulation of the CAST gene in a specific tissue or cell type determines which calpastatin isoforms are present, thereby defining the potential source and nature of derived functional peptides like this compound.

| Regulatory Mechanism | Description | Outcome |

|---|---|---|

| Multiple Promoters | The CAST gene contains several different promoters that can initiate transcription at different points. nih.govbvsalud.org | Production of transcripts with different 5' untranslated regions and N-terminal domains (e.g., Type I, II, III, IV). nih.gov |

| Alternative Splicing | Exons, particularly in the region coding for the L-domain, can be selectively included or excluded from the final mRNA. nih.govresearchgate.net | Generates multiple full-length protein isoforms with varied structures and lengths from a single gene. researchgate.net |

| Alternative Polyadenylation | Transcripts can have different 3' termini, which can affect mRNA stability and translation efficiency. bvsalud.org | Contributes to the diversity of calpastatin expression and regulation. bvsalud.org |

Regulatory Mechanisms of Calpastatin Gene Expression

The expression of the calpastatin gene (CAST), which encodes the calpastatin protein, is a complex and tightly regulated process involving multiple layers of control at the transcriptional and post-transcriptional levels. This intricate regulation allows for precise modulation of calpain inhibitory activity in response to various physiological and pathological stimuli.

The regulation of calpastatin expression is highly complex. bvsalud.org The gene possesses four putative promoters and at least three different polyadenylation sites, and its transcripts undergo alternative splicing. bvsalud.org In the bovine CAST gene, for instance, four distinct promoters have been identified that direct its expression. nih.gov These promoters are located upstream of exons 1xa, 1xb, 1u, and 14t and have been shown to be functional in transient transfection assays. nih.gov The presence of multiple promoters suggests that the expression of calpastatin can be initiated from different start sites, potentially leading to tissue-specific or stimulus-specific expression patterns. nih.govfrontiersin.org The region upstream of exon 14t, in particular, appears to be subject to tissue-specific regulation. nih.gov Numerous potential binding sites for transcription factors have been identified within these promoter regions, indicating a complex interplay of regulatory proteins in controlling CAST gene transcription. nih.gov

In addition to multiple promoters, post-transcriptional mechanisms, including alternative splicing and alternative polyadenylation, play a crucial role in regulating calpastatin expression and generating protein diversity. bvsalud.orgnih.govresearchgate.net Alternative splicing of the N-terminal exons of the primary transcript can produce multiple isoforms of calpastatin that differ in their 5' ends. researchgate.net Furthermore, alternative splicing within the L-domain can generate additional calpastatin variants. frontiersin.orgresearchgate.net These splicing events can result in the inclusion or exclusion of specific exons, leading to calpastatin proteins with potentially different functional properties or subcellular localizations. researchgate.net

The intricate combination of multiple promoters, alternative splicing, and alternative polyadenylation provides a sophisticated system for the fine-tuning of calpastatin expression, allowing for a precise and context-dependent regulation of calpain activity.

Environmental and Intracellular Factors Influencing this compound Activity

The inhibitory function of calpastatin is not static but is dynamically influenced by various environmental and intracellular factors. Key among these are the concentration of calcium ions and the cellular redox state, which can significantly modulate the interaction between calpastatin and calpains.

Effects of Calcium Concentration on Calpain-Calpastatin Interactions

The interaction between calpain and its endogenous inhibitor, calpastatin, is critically dependent on the intracellular calcium concentration. nih.govnih.gov Calpains are calcium-dependent proteases, and their activation requires the binding of Ca2+ ions. nih.govmdpi.com Similarly, the binding of calpastatin to calpain to exert its inhibitory effect is also a calcium-dependent process. nih.govnih.gov

Calpastatin itself does not bind calcium directly but rather recognizes and binds to the calcium-bound, active conformation of calpain. nih.gov The inhibitory domains of calpastatin interact with specific calcium-binding domains on the calpain molecule. researchgate.net This interaction is highly specific and results in a tight binding that blocks the active site of the enzyme, thereby preventing it from cleaving its substrates. nih.gov

An increase in intracellular calcium levels promotes the activation of calpain, but it also facilitates the inhibitory action of calpastatin. nih.govmdpi.com This dual effect suggests a finely tuned mechanism where calpain activity is kept in check as long as sufficient levels of functional calpastatin are present. The amount of calpastatin available in the cytosol can be regulated by intracellular Ca2+ levels. researchgate.netnih.gov Prolonged activation of calpain can also lead to the degradation of calpastatin, creating a feedback loop that can further modulate calpain activity. researchgate.netnih.gov

The table below summarizes the calcium dependency of the calpain-calpastatin interaction.

| Condition | Calpain State | Calpastatin Interaction | Outcome |

| Low Intracellular Ca2+ | Inactive | No binding | No calpain activity |

| High Intracellular Ca2+ | Active | Binds to active calpain | Inhibition of calpain activity |

Influence of Redox State and Oxidizing Conditions

The cellular redox state and the presence of oxidizing conditions can significantly impact the activity of the calpain-calpastatin system. nih.govoup.com Both calpain and calpastatin are susceptible to oxidative modifications, which can alter their function and interaction. nih.govnih.gov

Oxidizing conditions have been shown to decrease the ability of calpastatin to inhibit calpain activity. nih.goviastate.edu This suggests that oxidative stress could lead to an increase in calpain activity by compromising its natural inhibition. nih.gov Studies have shown that oxidation can lower calpastatin's inhibition of both µ-calpain and m-calpain under various pH and ionic strength conditions. nih.gov For instance, under oxidizing conditions, the degradation of the calpain substrate desmin by µ-calpain was not as efficiently inhibited by calpastatin at higher pH levels. nih.govoup.com

Interestingly, the effect of oxidation can be complex and context-dependent. While oxidation can directly inactivate calpain, the formation of a calpain-calpastatin complex under oxidizing conditions has been shown to paradoxically promote calpain activation. nih.govnih.govoup.com This suggests that calpastatin, when bound to calpain, might protect the enzyme from certain oxidative modifications that would otherwise lead to its inactivation, thereby preserving its activity. nih.govoup.com For example, when the calpain-1/calpastatin complex is exposed to an oxidant, autolysis and activation of calpain-1 can occur. nih.govnih.gov

The following table outlines the effects of oxidizing conditions on the calpain-calpastatin system based on experimental findings.

| Condition | Effect on μ-Calpain Activity | Effect on Calpastatin Inhibition | Reference |

| Oxidation (H2O2) | Decreased | Decreased | nih.govoup.com |

| Oxidation of Calpain-1/Calpastatin Complex | Increased activation and autolysis | Compromised | nih.govnih.gov |

These findings indicate that the redox state is a critical regulator of the calpain-calpastatin system, with oxidative stress potentially leading to a dysregulation of calpain activity through its effects on both the enzyme and its inhibitor.

Advanced Research Methodologies for Studying Calpastatin Peptide B27 Wt

Peptide Synthesis and Modification Techniques

Chemical synthesis is fundamental to producing Calpastatin Peptide B27-WT for research purposes, allowing for the creation of a pure, well-defined product. Furthermore, synthetic strategies provide the flexibility to introduce modifications that facilitate detailed biochemical and biophysical studies.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides like this compound. bachem.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.compeptide.com The key advantage of SPPS is that excess reagents and soluble by-products can be removed by simple filtration and washing, which simplifies the purification process. bachem.com

The synthesis of this compound via SPPS typically employs the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The process begins with the C-terminal amino acid being anchored to a suitable resin, such as Rink-amide resin, to generate a C-terminal amide upon cleavage. rsc.org Each subsequent amino acid, with its N-terminus protected by a temporary Fmoc group and its side chain protected by a more stable acid-labile group (like tBu), is added in a cycle. beilstein-journals.org

A typical synthesis cycle involves two main steps:

Deprotection: The N-terminal Fmoc group is removed using a mild base, commonly a solution of 20% piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). rsc.org

Coupling: The next Fmoc-protected amino acid is activated using coupling reagents, such as o-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenztriazole (HOBt), and then added to the deprotected N-terminus of the resin-bound peptide. rsc.org

These cycles are repeated until the full sequence of this compound is assembled. Upon completion, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. rsc.org The crude peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.org

| Step | Procedure | Reagents/Solvents | Purpose |

|---|---|---|---|

| 1. Swelling | Resin is swollen in an appropriate solvent. | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | To allow reagent access to reactive sites on the polymer support. |

| 2. Deprotection | The N-terminal Fmoc protecting group is removed. | 20% Piperidine in DMF/NMP | To expose the free amine for the next coupling reaction. |

| 3. Washing | Resin is washed to remove excess deprotection reagent. | DMF/NMP | To purify the resin-bound peptide before coupling. |

| 4. Coupling | The next activated Fmoc-amino acid is added to the chain. | Fmoc-amino acid, HBTU/HOBt, DIEA in DMF/NMP | To form a new peptide bond and elongate the peptide chain. |

| 5. Washing | Resin is washed to remove excess reagents and by-products. | DMF/NMP, Dichloromethane (DCM) | To purify the final resin-bound peptide before the next cycle. |

To investigate the structure-activity relationship of this compound, non-canonical amino acids (ncAAs) can be incorporated into its sequence. nih.gov This modification can enhance proteolytic stability, improve potency, or introduce unique chemical handles for further modification. researchgate.net The integration of ncAAs is readily achieved using SPPS, where a protected ncAA is simply substituted for a canonical amino acid during a coupling cycle. researchgate.netmdpi.com This approach allows for precise, site-specific incorporation of the analog. nih.gov

The use of ncAAs can serve various experimental purposes:

Probing Interactions: Analogs with altered side chains (e.g., different size, charge, or hydrophobicity) can identify key residues involved in binding to its target protein.

Structural Constraints: Incorporating amino acids that induce specific secondary structures can help determine the bioactive conformation of the peptide.

Enhanced Stability: Replacing L-amino acids with their D-enantiomers or other ncAAs can increase resistance to degradation by proteases. researchgate.net

| Non-Canonical Amino Acid | Abbreviation | Potential Application in B27-WT Research |

|---|---|---|

| p-Azido-L-phenylalanine | AzF | Photo-crosslinking to identify binding partners upon UV irradiation. |

| N-propargyl-L-lysine | Pra | Provides an alkyne handle for "click" chemistry conjugation. |

| Biphenylalanine | Bip | Probing aromatic or hydrophobic interactions within the binding pocket. |

| D-Alanine | D-Ala | Increasing peptide stability against enzymatic degradation. |

To visualize and quantify this compound in various assays, it can be conjugated with reporter molecules such as fluorescent dyes, biotin (B1667282), or radioisotopes. These labeled peptides act as experimental probes for applications like fluorescence microscopy, immunoassays, and binding studies.

Conjugation can be performed either while the peptide is still attached to the SPPS resin or after it has been cleaved and purified. A common strategy involves reacting the N-terminal amine of the peptide or a reactive side chain (like the epsilon-amine of lysine) with a label that has a compatible reactive group (e.g., an N-hydroxysuccinimide ester). Alternatively, the incorporation of ncAAs with unique chemical handles, such as azides or alkynes, allows for highly specific labeling via bioorthogonal chemistry, like the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry).

| Label Type | Example | Primary Application |

|---|---|---|

| Fluorescent Dye | Fluorescein isothiocyanate (FITC), Rhodamine | Fluorescence microscopy, FRET studies, flow cytometry. |

| Affinity Tag | Biotin | Immobilization on streptavidin-coated surfaces, pull-down assays, immunoassays. |

| Radioisotope | ³H, ¹²⁵I | Radioligand binding assays, pharmacokinetic studies. |

| Spin Label | (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSL) | Electron Paramagnetic Resonance (EPR) spectroscopy for structural dynamics. |

Biophysical Characterization Techniques

Biophysical techniques are essential for quantifying the molecular interactions of this compound with its biological targets. These methods provide critical data on binding affinity, kinetics, and the thermodynamic forces that govern complex formation.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real time. nuvisan.comnih.gov It provides precise data on the kinetics of a binding event, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. bioradiations.com

In a typical SPR experiment involving this compound, one interacting partner (the "ligand," e.g., the peptide itself) is immobilized on the surface of a gold-coated sensor chip. escholarship.org A solution containing the other partner (the "analyte," e.g., its target protein) is then flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and recorded in a sensorgram. escholarship.org

The sensorgram plots the response against time, showing:

Association Phase: The analyte flows over the surface, and the signal increases as binding occurs.

Equilibrium Phase: The binding rate equals the dissociation rate, and the signal plateaus.

Dissociation Phase: A buffer solution replaces the analyte solution, and the signal decreases as the complex dissociates.

By fitting the sensorgram data to kinetic models, the rate constants can be determined. bioradiations.comnih.gov

| Parameter | Symbol | Hypothetical Value | Description |

|---|---|---|---|

| Association Rate Constant | kₐ | 1.5 x 10⁵ M⁻¹s⁻¹ | The rate at which the peptide-protein complex forms. |

| Dissociation Rate Constant | kₑ | 3.0 x 10⁻³ s⁻¹ | The rate at which the peptide-protein complex breaks apart. |

| Equilibrium Dissociation Constant | Kₑ (kₑ/kₐ) | 20 nM | A measure of binding affinity; lower values indicate stronger binding. |

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.gov It is considered the gold standard for thermodynamic characterization because a single experiment can determine all the binding parameters: the binding affinity (Kₐ or its inverse, Kₑ), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of the interaction (n). nih.gov

In an ITC experiment, a solution of the "ligand" (e.g., this compound) is incrementally injected from a syringe into a sample cell containing the "macromolecule" (e.g., its target protein). wur.nl Each injection triggers a small heat change, which is measured by the calorimeter. researchgate.net As the macromolecule becomes saturated with the ligand, the heat changes diminish.

The resulting data is a plot of heat flow per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable model yields the thermodynamic profile of the interaction. researchgate.net

Enthalpy (ΔH): Directly measured from the total heat change; indicates changes in hydrogen bonding and van der Waals interactions.

Entropy (ΔS): Calculated from the Gibbs free energy equation; reflects changes in conformational freedom and the hydrophobic effect.

Gibbs Free Energy (ΔG): Calculated from the binding affinity; indicates the spontaneity of the binding.

This comprehensive thermodynamic signature provides deep insight into the molecular forces driving the binding of this compound to its target. nih.gov

| Parameter | Symbol | Hypothetical Value | Description |

|---|---|---|---|

| Dissociation Constant | Kₑ | 25 nM | Indicates high binding affinity. |

| Stoichiometry | n | 1.05 | Indicates a 1:1 binding ratio between the peptide and its target. |

| Enthalpy Change | ΔH | -15.0 kcal/mol | A large negative value suggests the interaction is enthalpically driven (favorable hydrogen bonds). |

| Entropic Contribution | -TΔS | +4.5 kcal/mol | A positive value indicates an entropically unfavorable process (e.g., loss of conformational freedom). |

| Gibbs Free Energy Change | ΔG | -10.5 kcal/mol | A large negative value confirms a spontaneous and high-affinity interaction. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about peptides and proteins in solution, making it uniquely suited for studying flexible molecules like this compound. nih.gov

NMR studies have confirmed the findings from CD spectroscopy that full-length calpastatin inhibitory domains are intrinsically unstructured in their solution state. uni-muenchen.denih.gov However, detailed NMR analysis, including the assignment of chemical shifts and measurement of relaxation data (R1, R2, and hetero-NOE), has revealed subtle, local structural preferences within the unbound peptide. nih.gov While the linker regions are highly flexible, the conserved subdomains A and C, responsible for anchoring to calpain, preferentially sample partially helical backbone conformations. nih.gov

Crucially, NMR studies of a 27-residue peptide corresponding to the primary inhibitory region (subdomain B), from which B27-WT is derived, have shown that this region has a conformational preference for a β-turn like structure. nih.gov This pre-formed structural element is thought to be critical for efficient recognition and binding to the calpain active site. NMR has also been employed as a practical tool to guide the engineering of calpastatin constructs for crystallization by identifying and trimming highly mobile terminal regions that could impede the formation of a stable crystal lattice. nih.gov

Biochemical Assays for Inhibitory Activity and Protein Interaction

A range of biochemical assays are essential for quantifying the inhibitory potency of this compound and characterizing its physical interaction with calpain.

In Vitro Enzyme Activity Assays (e.g., Fluorescence-Based Assays)

To determine the inhibitory efficacy of this compound, researchers employ in vitro enzyme activity assays. A common method involves monitoring the cleavage of a fluorogenic substrate by calpain. In the absence of an inhibitor, calpain cleaves the substrate, releasing a fluorophore and causing an increase in fluorescence over time. When an inhibitor like this compound is present, the rate of fluorescence increase is reduced.

One such approach is Förster Resonance Energy Transfer (FRET), where fluorogenic calpastatin peptides are used to detect the active conformation of calpain. nih.gov More routinely, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by measuring the initial reaction rates at various inhibitor concentrations. nih.govnih.gov These assays typically use a specific calpain substrate, such as casein or a synthetic peptide like Suc-Leu-Leu-Val-Tyr-AMC, and monitor the reaction using fluorescence spectroscopy. nih.gov

Table: Example IC50 Values for Calpastatin Fragments

| Inhibitor | Target Enzyme | Assay Substrate | IC50 (nM) |

|---|---|---|---|

| cL-ABC-D1 | Calpain | Casein | 20–50 |

| cL-AtB-D1 | Calpain | Casein | 200–250 |

This table shows representative inhibitory potencies (IC50) for different calpastatin-derived inhibitors, demonstrating how modifications affect activity. Data sourced from multiple studies. nih.govsigmaaldrich.com

Pull-Down Assays and Co-Immunoprecipitation for Protein-Protein Interactions

To confirm a direct physical interaction between this compound and calpain, pull-down assays and co-immunoprecipitation (Co-IP) are widely used. nih.govnih.gov

In a pull-down assay, a tagged version of the "bait" protein (e.g., a GST-tagged or His-tagged calpastatin peptide) is immobilized on affinity beads. youtube.comsigmaaldrich.com This complex is then incubated with a cell lysate or a purified solution containing the "prey" protein (calpain). If the proteins interact, calpain will be captured by the immobilized calpastatin peptide. After washing away non-specific binders, the entire complex is eluted and the presence of calpain is detected, typically by Western blotting.

Co-immunoprecipitation is a similar technique used to study protein interactions within a more physiological context, such as a cell lysate. nih.gov An antibody specific to one of the proteins (e.g., anti-calpain) is used to capture it from the lysate. If calpastatin is bound to calpain in the cell, it will be pulled down as part of the complex. The presence of calpastatin in the immunoprecipitated sample is then confirmed by Western blotting. Studies using Co-IP have successfully demonstrated that calpain and calpastatin are associated in myoblasts, even at physiological calcium levels, which is crucial for regulating the protease's activity in vivo. nih.govnih.gov

Site-Directed Mutagenesis and Alanine (B10760859) Scanning Studies

Site-directed mutagenesis is a powerful technique to understand the contribution of individual amino acid residues to the function of a peptide. youtube.com By systematically replacing specific residues within this compound and then re-evaluating its inhibitory activity and binding affinity, researchers can identify "hotspot" residues that are critical for its interaction with calpain.

Alanine scanning is a specific form of this approach where residues are individually mutated to alanine. wikipedia.orggenscript.com Alanine is chosen because its small, inert side chain removes the specific functionality of the original residue without significantly altering the peptide's backbone conformation. While specific alanine scanning studies on B27-WT are not detailed in the provided context, broader mutagenesis studies on the parent calpastatin domains have been highly informative. For example, deletion mutagenesis of the inhibitory region B completely abolishes calpain inhibition, even though the mutated peptide can still bind to other domains of calpain. nih.gov Conversely, synthetic peptides consisting of only region B show inhibitory activity, confirming it as the core functional unit. nih.gov Such studies have been instrumental in mapping the distinct roles of calpastatin's subdomains: A and C for binding and anchoring, and B for direct inhibition. nih.gov

Table: Results of Mutagenesis on Calpastatin Domain 1

| Mutant | Key Change | Effect on Calpain Inhibition | Effect on CaMLD-Binding |

|---|---|---|---|

| Region B Deletion | Removal of inhibitory subdomain | Activity abolished | Binding retained |